molecular formula C19H20N2O3S B2779034 N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895445-18-8

N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2779034
CAS No.: 895445-18-8
M. Wt: 356.44
InChI Key: CUAKVGITLBTIHR-UHFFFAOYSA-N
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Description

N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an isopropyl group attached to the benzothiazole ring and two methoxy groups on the benzamide moiety

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis .

Mode of Action

tuberculosis

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-inflammatory properties . They have shown inhibitory activity against COX-1 and COX-2 enzymes , which are involved in the inflammatory response.

Result of Action

Benzothiazole derivatives have been associated with anti-inflammatory and anti-tubercular activities . These activities suggest that the compound could have effects at both the molecular and cellular levels, potentially inhibiting the growth of M. tuberculosis and reducing inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Benzamide Moiety: The benzamide moiety is synthesized by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the benzothiazole derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones, or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or substituted benzothiazoles.

Scientific Research Applications

N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide: Similar structure but with a chlorine atom instead of an isopropyl group.

    N-(6-nitrobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide: Contains a nitro group, which can significantly alter its chemical and biological properties.

    N-(benzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide: Lacks the isopropyl group, making it less hydrophobic.

Uniqueness

N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide is unique due to the presence of the isopropyl group, which can influence its hydrophobicity, electronic properties, and overall biological activity. This structural feature may enhance its interaction with certain biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

2,3-dimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-11(2)12-8-9-14-16(10-12)25-19(20-14)21-18(22)13-6-5-7-15(23-3)17(13)24-4/h5-11H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAKVGITLBTIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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